molecular formula C8H7BrFNO2 B6272726 1-(bromomethyl)-5-fluoro-2-methyl-3-nitrobenzene CAS No. 1378873-31-4

1-(bromomethyl)-5-fluoro-2-methyl-3-nitrobenzene

Cat. No.: B6272726
CAS No.: 1378873-31-4
M. Wt: 248.05 g/mol
InChI Key: WZPDZBIJHSUEJP-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-5-fluoro-2-methyl-3-nitrobenzene (CAS 1378873-31-4) is a versatile benzyl bromide derivative of significant interest in synthetic and medicinal chemistry research. This compound, with a molecular formula of C8H7BrFNO2 and a molecular weight of 248.05 g/mol, features a reactive bromomethyl group and an electron-withdrawing nitro group on a fluoro- and methyl-substituted aromatic ring . The presence of the bromomethyl group makes this compound a highly valuable building block for nucleophilic substitution reactions, particularly for introducing the substituted benzyl moiety into larger molecular architectures. Researchers can utilize it to create carbon-carbon bonds or carbon-heteroatom bonds, enabling the synthesis of more complex chemical entities. Its specific structure suggests potential applications in the development of pharmaceutical intermediates and agrochemicals, where the incorporation of fluorine can modulate the biological activity, metabolic stability, and lipophilicity of lead compounds. The nitro group also offers a handle for further functionalization, for instance, through reduction to an aniline. Available for research and development purposes, this compound must be handled by qualified professionals in accordance with all applicable laboratory safety regulations. This product is intended strictly For Research Use Only and is not classified as a drug, cosmetic, or for use in diagnostic or therapeutic procedures .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1378873-31-4

Molecular Formula

C8H7BrFNO2

Molecular Weight

248.05 g/mol

IUPAC Name

1-(bromomethyl)-5-fluoro-2-methyl-3-nitrobenzene

InChI

InChI=1S/C8H7BrFNO2/c1-5-6(4-9)2-7(10)3-8(5)11(12)13/h2-3H,4H2,1H3

InChI Key

WZPDZBIJHSUEJP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])F)CBr

Purity

95

Origin of Product

United States

Comprehensive Synthetic Methodologies for 1 Bromomethyl 5 Fluoro 2 Methyl 3 Nitrobenzene

Precursor Synthesis and Aromatic Ring Functionalization Strategies

The foundational step in synthesizing the target molecule is the construction of its precursor, 5-fluoro-2-methyl-1-nitrobenzene. This involves the precise placement of fluoro, methyl, and nitro groups on the aromatic core.

The synthesis typically commences with a commercially available and appropriately substituted benzene (B151609) derivative, such as 4-fluorotoluene. In this starting material, the fluoro and methyl groups are already positioned para to each other, establishing the required 1,4-substitution pattern that will ultimately become the 2,5-substitution in the final product after nitration.

Strategies for synthesizing such precursors from benzene itself involve electrophilic aromatic substitution reactions. For instance, Friedel-Crafts alkylation can introduce a methyl group, followed by electrophilic fluorination. chemguide.co.uk However, controlling regioselectivity can be challenging. The order of introduction is critical, as the first substituent directs the position of the second. Starting with a pre-functionalized compound like 4-fluorotoluene is often more efficient and provides superior regiochemical control.

The nitration of the benzene ring is a critical step where a nitro group (NO₂) replaces a hydrogen atom. libretexts.org This is achieved by treating the precursor, 4-fluorotoluene, with a nitrating agent, typically a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). lumenlearning.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. chemistrysteps.commasterorganicchemistry.com

The directing effects of the existing substituents on the ring govern the position of the incoming nitro group. Both the methyl group (-CH₃) and the fluorine atom (-F) are ortho, para-directing.

The methyl group is an activating group, increasing the electron density of the ring, particularly at the ortho (2 and 6) and para (4) positions.

The fluorine atom is a deactivating group due to its high electronegativity (inductive effect), yet it directs incoming electrophiles to the ortho and para positions through resonance.

In the case of 4-fluorotoluene, the position para to the methyl group is already occupied by fluorine. Therefore, nitration is directed to the positions ortho to the methyl group (positions 2 and 6) and ortho to the fluorine atom (positions 3 and 5). The primary product formed is 5-fluoro-2-methyl-1-nitrobenzene. The nitro group is introduced at the position ortho to the methyl group and meta to the fluorine atom, a result of the combined directing influences and steric considerations.

Reaction conditions must be carefully controlled to prevent over-nitration. The reaction is typically performed at reduced temperatures (e.g., 0-10 °C) to enhance selectivity and minimize the formation of dinitro byproducts. libretexts.org

Table 1: Typical Conditions for the Nitration of 4-Fluorotoluene

ParameterConditionPurpose
Reagents Concentrated HNO₃ and H₂SO₄Generates the nitronium ion (NO₂⁺) electrophile. chemistrysteps.com
Substrate 4-FluorotoluenePrecursor with correctly positioned methyl and fluoro groups.
Temperature 0–10 °CTo control the reaction rate and prevent multiple nitrations. libretexts.org
Reaction Time 1–3 hoursTo allow for complete conversion of the starting material.
Work-up Quenching with ice water, followed by extractionTo stop the reaction and isolate the crude product.

Benzylic Bromination Techniques for the Methyl Group

With the precursor 5-fluoro-2-methyl-1-nitrobenzene synthesized, the final step is the selective bromination of the methyl group at the benzylic position.

The most common and effective method for benzylic bromination is the Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) as the brominating agent. masterorganicchemistry.com This reaction proceeds via a free radical chain mechanism and is highly selective for the benzylic position, which is activated due to the resonance stabilization of the resulting benzylic radical. chemistrysteps.comchadsprep.com

The key advantage of using NBS over molecular bromine (Br₂) is that it provides a low, constant concentration of Br₂ in the reaction mixture, which suppresses competitive electrophilic aromatic substitution on the electron-deficient nitro-substituted ring. masterorganicchemistry.comchadsprep.com The reaction is initiated by a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by UV light. commonorganicchemistry.com

The mechanism involves three main stages:

Initiation: The radical initiator decomposes upon heating or irradiation to form initial radicals. These radicals then abstract a hydrogen from HBr (present in trace amounts) to generate a bromine radical (Br•).

Propagation: The bromine radical abstracts a hydrogen atom from the benzylic methyl group of 5-fluoro-2-methyl-1-nitrobenzene to form a resonance-stabilized benzylic radical and HBr. This benzylic radical then reacts with a molecule of Br₂ (generated from the reaction of NBS with HBr) to yield the final product, 1-(bromomethyl)-5-fluoro-2-methyl-3-nitrobenzene, and another bromine radical, which continues the chain. youtube.com

Termination: The reaction is terminated when two radicals combine.

To maximize the yield of the desired product and minimize side reactions, several reaction parameters must be optimized.

Solvent: The reaction is traditionally carried out in non-polar solvents like carbon tetrachloride (CCl₄), which can effectively dissolve the substrate but does not participate in the reaction. commonorganicchemistry.com However, due to the hazardous nature of CCl₄, alternative solvents such as acetonitrile or 1,2-dichlorobenzene have been successfully employed. researchgate.netacs.org

Initiator: A radical initiator is crucial for the reaction to proceed at a reasonable rate. AIBN and benzoyl peroxide are common choices, as they decompose at predictable rates upon heating. commonorganicchemistry.commissouri.edu Photochemical initiation using a UV or even a household compact fluorescent lamp can also be effective. acs.org

Temperature: The reaction is typically run at the reflux temperature of the chosen solvent to ensure thermal decomposition of the initiator and maintain the radical chain reaction.

Purity of NBS: Using freshly recrystallized NBS is recommended, as aged NBS can contain excess bromine and HBr, which may lead to undesired side reactions. missouri.edu

Anhydrous Conditions: The reaction must be kept free of water, as its presence can lead to the hydrolysis of NBS and the desired brominated product. missouri.edu

Table 2: Optimized Conditions for NBS-Mediated Benzylic Bromination

ParameterConditionRationale for Optimization
Brominating Agent N-Bromosuccinimide (NBS), 1.05-1.1 equivalentsProvides a low concentration of Br₂, favoring radical substitution over electrophilic addition. acs.org
Solvent Acetonitrile or Carbon Tetrachloride (anhydrous)Inert solvent that does not interfere with the radical mechanism. Acetonitrile is a safer alternative to CCl₄. acs.org
Initiator AIBN or Benzoyl Peroxide (catalytic amount)Provides a controlled source of initial radicals to start the chain reaction. commonorganicchemistry.com
Energy Source Heat (reflux) or UV/Visible LightProvides the energy needed for initiator decomposition and propagation of the radical chain. acs.org

While NBS is the most widely used reagent for benzylic bromination, several alternatives exist.

Molecular Bromine (Br₂): In the presence of UV light, Br₂ can also achieve benzylic bromination through a free radical mechanism. However, it is less selective than NBS and can lead to competing electrophilic aromatic substitution, especially on activated rings. chemistrysteps.com

Oxidative Bromination Systems: A combination of a bromide salt, such as sodium bromide (NaBr), and an oxidant like hydrogen peroxide (H₂O₂) can generate molecular bromine in situ. researchgate.net This method is considered a greener alternative as it has a high atomic yield for bromine and produces water as a byproduct.

Other N-Bromo Reagents: Other reagents similar to NBS, such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), can also be used for benzylic bromination.

The choice of brominating agent often depends on the specific substrate, desired selectivity, and considerations for reaction scale and environmental impact. For a substrate like 5-fluoro-2-methyl-1-nitrobenzene, the high selectivity of NBS remains advantageous to prevent potential side reactions on the aromatic ring.

Multistep Synthesis Design and Convergent Approaches

A plausible and efficient linear synthetic route to this compound can be conceptualized starting from the commercially available precursor, 4-fluoro-2-methylaniline. This multi-step approach involves a sequence of protection, nitration, deprotection, diazotization, and bromination reactions.

The proposed linear synthesis is as follows:

Acetylation of 4-fluoro-2-methylaniline: The initial step involves the protection of the highly activating amino group as an acetamide. This is crucial to prevent unwanted side reactions during the subsequent nitration step and to control the regioselectivity. The reaction is typically carried out using acetic anhydride in the presence of a base or in acetic acid.

Nitration of N-(4-fluoro-2-methylphenyl)acetamide: The acetylated compound is then subjected to nitration. The acetamido group is a moderately activating ortho-, para-director. Given the positions of the existing methyl and fluoro groups, the nitration is expected to occur at the position ortho to the acetamido group and meta to the methyl and fluoro groups, yielding N-(5-fluoro-2-methyl-3-nitrophenyl)acetamide.

Hydrolysis of the Acetamide: The protecting acetyl group is subsequently removed by acid-catalyzed hydrolysis to regenerate the amino group, affording 5-fluoro-2-methyl-3-nitroaniline. This step is essential for the subsequent Sandmeyer reaction. commonorganicchemistry.comcommonorganicchemistry.com

Sandmeyer Reaction: The amino group of 5-fluoro-2-methyl-3-nitroaniline is converted to a diazonium salt using sodium nitrite in an acidic medium, followed by treatment with a copper(I) bromide solution. wikipedia.org This reaction, a cornerstone in aromatic synthesis, replaces the diazonium group with a bromine atom to furnish 1-bromo-5-fluoro-2-methyl-3-nitrobenzene.

Benzylic Bromination: The final step is the radical bromination of the methyl group. This is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like 2,2'-azobisisobutyronitrile (AIBN) under photochemical or thermal conditions. mychemblog.com This selectively brominates the benzylic position to yield the target compound, this compound.

Table 1: Proposed Linear Synthesis of this compound

Step Reaction Reagents and Conditions Product
1 Acetylation 4-fluoro-2-methylaniline, Acetic Anhydride, Acetic Acid, 50-100°C N-(4-fluoro-2-methylphenyl)acetamide
2 Nitration N-(4-fluoro-2-methylphenyl)acetamide, HNO₃, H₂SO₄, 0-10°C N-(5-fluoro-2-methyl-3-nitrophenyl)acetamide
3 Hydrolysis N-(5-fluoro-2-methyl-3-nitrophenyl)acetamide, HCl (aq), Reflux 5-fluoro-2-methyl-3-nitroaniline
4 Sandmeyer Reaction 5-fluoro-2-methyl-3-nitroaniline, 1. NaNO₂, HBr, 0-5°C; 2. CuBr 1-bromo-5-fluoro-2-methyl-3-nitrobenzene
5 Benzylic Bromination 1-bromo-5-fluoro-2-methyl-3-nitrobenzene, NBS, AIBN, CCl₄, Reflux, Light This compound

Development of Sustainable and Scalable Synthetic Routes

The development of sustainable and scalable synthetic routes is a paramount concern in modern chemical manufacturing, focusing on minimizing waste, reducing the use of hazardous materials, and improving energy efficiency.

Sustainable Nitration: Traditional nitration methods often employ a mixture of concentrated nitric and sulfuric acids, leading to the generation of significant acidic waste. Greener alternatives are being actively researched and include:

Solid acid catalysts: Zeolites and other solid acids can replace sulfuric acid, simplifying work-up procedures and allowing for catalyst recycling.

Alternative nitrating agents: Reagents such as dinitrogen pentoxide in more benign solvents or polymer-supported nitrating agents can offer improved safety and selectivity profiles. rsc.orgtandfonline.com

Photochemical nitration: The use of UV radiation to promote the nitration of aromatic compounds is an emerging green chemical approach that can proceed under milder conditions. researchgate.netmjcce.org.mkmjcce.org.mk

Safer Alternatives to the Sandmeyer Reaction: While the Sandmeyer reaction is a powerful tool, it involves the generation of potentially unstable diazonium salts and the use of stoichiometric copper salts. Research into safer alternatives includes:

Diazotization in flow reactors: Continuous flow systems can enhance safety by minimizing the accumulation of hazardous intermediates.

Copper-free deamination-bromination: Methods using reagents like pentyl nitrite in the presence of bromoform have been explored as an alternative to the classical Sandmeyer reaction. rsc.org

Scalable Benzylic Bromination: The final benzylic bromination step, often carried out using NBS, can be made more scalable and sustainable. A significant advancement in this area is the use of continuous flow photochemical reactors . organic-chemistry.orgnih.govacs.orgacs.orgresearchgate.net This technology offers several advantages over traditional batch processes:

Enhanced Safety: Flow reactors handle smaller volumes of reactants at any given time, improving heat dissipation and reducing the risks associated with exothermic reactions and the handling of hazardous materials.

Improved Scalability: Production can be easily scaled up by running the reactor for longer periods or by using multiple reactors in parallel. organic-chemistry.orgnih.govacs.org Throughputs of multiple kilograms per hour have been demonstrated for photochemical benzylic brominations. acs.org

Increased Efficiency and Selectivity: The uniform irradiation of the reaction mixture in a flow reactor leads to better control over the reaction, often resulting in higher yields and selectivities.

Greener Solvents: These systems facilitate the use of less hazardous solvents, such as acetonitrile, as alternatives to traditionally used chlorinated solvents like carbon tetrachloride. organic-chemistry.orgnih.govacs.org

Table 2: Sustainable and Scalable Approaches for Key Synthetic Steps

Step Traditional Method Sustainable/Scalable Alternative Advantages
Nitration HNO₃/H₂SO₄ Solid acid catalysts, Dinitrogen pentoxide, Photochemical nitration researchgate.netmjcce.org.mkmjcce.org.mk Reduced acid waste, milder conditions, potential for catalyst recycling.
Sandmeyer Reaction NaNO₂, HBr, CuBr Diazotization in flow reactors, Copper-free bromination methods rsc.org Improved safety, reduced metal waste.
Benzylic Bromination NBS, AIBN in batch reactor Continuous flow photochemical reactor with NBS organic-chemistry.orgnih.govacs.org Enhanced safety, scalability, efficiency, and use of greener solvents.

By integrating these more sustainable and scalable methodologies, the synthesis of this compound can be optimized to be more environmentally friendly and economically viable for larger-scale production.

Chemical Reactivity and Mechanistic Insights of 1 Bromomethyl 5 Fluoro 2 Methyl 3 Nitrobenzene

Nucleophilic Substitution Reactions at the Benzylic Carbon

The presence of a bromomethyl group attached to the benzene (B151609) ring makes the benzylic carbon a prime site for nucleophilic attack. The nature of this substitution, whether it proceeds via a unimolecular (SN1) or bimolecular (SN2) mechanism, is a key aspect of its reactivity profile.

Elucidation of SN1 and SN2 Mechanistic Predominance

Nucleophilic substitution reactions at a primary benzylic halide such as 1-(bromomethyl)-5-fluoro-2-methyl-3-nitrobenzene can theoretically proceed through either an SN1 or an SN2 pathway. However, the electronic and steric environment of the molecule strongly suggests a predominance of the SN2 mechanism.

The SN2 mechanism is favored for primary halides due to the low steric hindrance around the electrophilic carbon, allowing for backside attack by a nucleophile. In contrast, the SN1 mechanism involves the formation of a carbocation intermediate. While a benzylic carbocation is generally stabilized by resonance with the aromatic ring, the presence of strong electron-withdrawing groups, namely the nitro (-NO2) and fluoro (-F) groups, on the aromatic ring of this compound would significantly destabilize the positive charge of the carbocation. This destabilization raises the activation energy for the SN1 pathway, making it less favorable.

Therefore, for most nucleophilic substitution reactions involving this compound, an SN2 mechanism is the more probable pathway. The reaction would proceed in a single, concerted step where the nucleophile attacks the benzylic carbon while the bromide ion departs. This is particularly true with strong, anionic nucleophiles in polar aprotic solvents. An SN1 mechanism might only become competitive under conditions that strongly favor carbocation formation, such as with very weak nucleophiles in polar protic solvents, though this is considered less likely.

Reactivity with Diverse Classes of Nucleophiles (e.g., Nitrogen, Oxygen, Sulfur, Carbon-based)

Given the propensity for this compound to react via an SN2 mechanism, it is expected to be a versatile substrate for a variety of nucleophiles. The electrophilic benzylic carbon is susceptible to attack by nucleophiles centered on nitrogen, oxygen, sulfur, and carbon atoms, leading to a diverse range of functionalized products.

Nitrogen Nucleophiles: Amines (primary, secondary, and ammonia) are expected to react readily to form the corresponding substituted benzylamines. Other nitrogen-based nucleophiles like azides can also be employed to introduce the azido functional group, which is a useful precursor for further transformations.

Oxygen Nucleophiles: Alkoxides and hydroxides will likely displace the bromide to form ethers and benzyl (B1604629) alcohol, respectively. Carboxylates can also serve as nucleophiles to generate benzyl esters.

Sulfur Nucleophiles: Thiolates are excellent nucleophiles and are expected to react efficiently to produce thioethers. Other sulfur-containing nucleophiles, such as thiocyanate, would also participate in substitution reactions.

Carbon Nucleophiles: Carbanions, such as those derived from malonic esters or cyanide ions, can be used to form new carbon-carbon bonds, extending the carbon skeleton of the molecule.

The following table summarizes the expected products from the reaction of this compound with various nucleophiles.

Nucleophile ClassExample NucleophileProduct StructureProduct Name
NitrogenAmmonia (NH₃)(5-fluoro-2-methyl-3-nitrophenyl)methanamine
NitrogenAzide (N₃⁻)1-(azidomethyl)-5-fluoro-2-methyl-3-nitrobenzene
OxygenMethoxide (CH₃O⁻)1-(methoxymethyl)-5-fluoro-2-methyl-3-nitrobenzene
OxygenAcetate (CH₃COO⁻)(5-fluoro-2-methyl-3-nitrophenyl)methyl acetate
SulfurThiophenoxide (C₆H₅S⁻)1-((phenylthio)methyl)-5-fluoro-2-methyl-3-nitrobenzene
CarbonCyanide (CN⁻)2-(5-fluoro-2-methyl-3-nitrophenyl)acetonitrile

Kinetic and Thermodynamic Aspects of Benzylic Displacement

The kinetics of the nucleophilic substitution reactions of this compound are predicted to follow a second-order rate law, characteristic of an SN2 mechanism. The rate of the reaction would be dependent on the concentration of both the substrate and the nucleophile.

Rate = k[this compound][Nucleophile]

The rate constant, k, would be influenced by several factors, including the strength of the nucleophile, the nature of the solvent, and the reaction temperature. Stronger nucleophiles will lead to a faster reaction rate. For instance, thiolates are generally more potent nucleophiles than alkoxides, and thus would be expected to react more rapidly.

Thermodynamically, the displacement of the bromide ion by a stronger nucleophile is generally an exergonic process. The formation of a stronger bond between the benzylic carbon and the incoming nucleophile, as compared to the carbon-bromine bond, drives the reaction forward.

The following table provides a qualitative comparison of the expected relative reaction rates with different nucleophiles.

NucleophileRelative Rate
RS⁻Very Fast
CN⁻Fast
I⁻Fast
R₂NHModerate
RO⁻Moderate
H₂OSlow
ROHVery Slow

Transformations Involving the Aromatic Nitro Group

The nitro group on the aromatic ring is a key functional handle that can undergo various transformations, most notably reduction to an amine.

Selective Reduction Methodologies to Aromatic Amines

The selective reduction of the aromatic nitro group to an amine in the presence of a benzylic bromide presents a chemoselectivity challenge, as many reducing agents can also reduce the benzylic halide. However, several methods are known to achieve this transformation.

Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) with molecular hydrogen can be effective. Careful control of reaction conditions, such as temperature, pressure, and catalyst loading, is often necessary to favor the reduction of the nitro group over the hydrogenolysis of the carbon-bromine bond.

Alternatively, metal-acid systems are commonly employed for the reduction of aromatic nitro groups. Reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron (Fe) in acetic acid are known to be effective and can often be used chemoselectively.

The following table summarizes potential reducing agents for the selective reduction of the nitro group.

ReagentConditionsExpected Outcome
H₂, Pd/CControlled temperature and pressureHigh yield of the corresponding aniline
SnCl₂ / HClRoom temperature or gentle heatingSelective reduction to the aniline
Fe / CH₃COOHRefluxReduction to the aniline

Reactions Involving the Nitro Group as an Electron-Withdrawing Directing Group

While the directing effect of the nitro group is most prominent in electrophilic aromatic substitution, its strong electron-withdrawing nature significantly influences the reactivity of the benzylic position. The inductive and resonance effects of the nitro group withdraw electron density from the aromatic ring. This electronic pull is transmitted to the benzylic carbon, making it more electrophilic and thus more susceptible to nucleophilic attack. This enhanced electrophilicity contributes to the high reactivity of this compound in SN2 reactions.

Conversely, as discussed in section 3.1.1, this electron-withdrawing effect destabilizes the formation of a positive charge at the benzylic position. This destabilization of the potential carbocation intermediate is a primary reason for the disfavoring of an SN1 mechanism. Therefore, the nitro group plays a crucial role in modulating the mechanistic pathway of nucleophilic substitution at the benzylic carbon, steering it towards an SN2 trajectory.

Reactivity of the Aryl Fluorine Atom

The carbon-fluorine bond on an aromatic ring is the strongest single bond carbon can form, making it exceptionally stable and kinetically inert. Its reactivity is highly dependent on the electronic environment of the benzene ring.

Nucleophilic aromatic substitution (SNAr) is a critical pathway for modifying aromatic rings, but it requires significant electronic activation. The reaction typically proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.org For this intermediate to be stabilized and for the reaction to proceed, strong electron-withdrawing groups must be positioned ortho or para to the leaving group (in this case, the fluorine atom). libretexts.org

In the structure of this compound, the powerful electron-withdrawing nitro group is positioned meta to the fluorine atom. This arrangement is electronically unfavorable for SNAr. The nitro group in the meta position cannot delocalize the negative charge of the Meisenheimer intermediate through resonance, which is the primary stabilization mechanism. libretexts.org Consequently, standard SNAr reactions at the C-F bond are significantly disfavored and unlikely to occur under typical conditions.

However, SNAr reactions on fluoro-nitro aromatic compounds with similar meta-directing relationships have been achieved under specific conditions. For instance, studies on 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, which also has a nitro group meta to a fluorine, show that SNAr is possible with potent oxygen, sulfur, and nitrogen nucleophiles. beilstein-journals.orgnih.gov This suggests that while challenging, displacement of the fluorine in this compound might be achievable with highly reactive nucleophiles or under forcing reaction conditions, though it is not the preferred reaction pathway compared to substitution at the more labile benzylic position.

Table 1: Influence of Nitro Group Position on SNAr Reactivity of Fluoroaromatics
Substituent PositionStabilization of Meisenheimer ComplexRelative Reactivity
Ortho to FluorineStrong (Resonance)High
Para to FluorineStrong (Resonance)High
Meta to FluorineWeak (Inductive only)Very Low

Activating the robust C-F bond for cross-coupling reactions is a significant challenge in synthetic chemistry. Due to the high bond dissociation energy, these transformations often require specialized catalytic systems, typically involving transition metals like palladium or nickel, along with specific ligands and reaction conditions.

For an electron-deficient aromatic ring like that in this compound, the electronic properties can influence the feasibility of C-F activation. The strong electron-withdrawing nature of the nitro group makes the aromatic ring more susceptible to certain catalytic cycles, particularly those involving oxidative addition of the C-F bond to a low-valent metal center. While specific studies on this molecule are not prevalent, research on related electron-deficient fluoroaromatics demonstrates that such couplings are possible, though often require higher catalyst loadings or more reactive coupling partners compared to analogous aryl chlorides or bromides.

Impact of Substituent Interplay on Overall Molecular Reactivity

The reactivity of the benzylic C-Br bond is heavily modulated by the electronic properties of the substituents on the aromatic ring. The fluoro and nitro groups exert powerful, albeit different, electronic influences.

Inductive Effect: Both the fluorine atom and the nitro group are strongly electronegative, exerting a powerful electron-withdrawing inductive effect (-I). This effect pulls electron density away from the benzene ring and, by extension, from the benzylic carbon. This withdrawal of electron density increases the partial positive charge on the benzylic carbon, making it a more potent electrophile for nucleophilic attack in an SN2 reaction.

Resonance Effect: The nitro group also exerts a strong electron-withdrawing resonance effect (-R), further deactivating the ring. minia.edu.eg Conversely, the fluorine atom has a π-electron-donating resonance effect (+R), though this is generally weaker than its inductive pull. researchgate.net

The net effect of these strong electron-withdrawing groups is the significant destabilization of any potential carbocation intermediate at the benzylic position. This makes an SN1-type mechanism, which proceeds through a carbocation, highly unfavorable. Instead, nucleophilic substitution at the bromomethyl group is expected to proceed via an SN2 mechanism. A kinetic study on the solvolysis of o-nitrobenzyl bromide highlighted the complex role of a nitro group, which can influence reaction rates through intramolecular interactions, although its primary electronic effect is withdrawal. nih.govsigmaaldrich.com

Table 2: Electronic Effects of Substituents on Benzylic Reactivity
SubstituentInductive Effect (-I)Resonance Effect (-R/+R)Impact on Benzylic Carbon
Nitro (-NO₂)Strongly withdrawingStrongly withdrawingIncreases electrophilicity; destabilizes carbocation
Fluoro (-F)Strongly withdrawingWeakly donatingIncreases electrophilicity; destabilizes carbocation

Steric hindrance plays a crucial role in dictating the accessibility of the reactive centers in this compound. The bromomethyl group is positioned on the C1 carbon, which is flanked by a methyl group at C2 and a nitro group at C6 (relative to the bromomethyl group as C1).

This "ortho effect" from two adjacent substituents creates a crowded environment around the benzylic carbon. wikipedia.org The bulky nitro group and the methyl group can physically block the trajectory of an incoming nucleophile, slowing the rate of an SN2 reaction. jove.com The larger the nucleophile, the more pronounced this steric hindrance becomes. libretexts.org Therefore, in designing reactions involving this substrate, smaller nucleophiles would be expected to react more efficiently than bulkier ones. This steric congestion also applies to any potential reactions at the C2-methyl or the C-F bond, further reinforcing the bromomethyl group as the primary, albeit hindered, site of reactivity. jove.com

Synthetic Utility of 1 Bromomethyl 5 Fluoro 2 Methyl 3 Nitrobenzene in Complex Molecule Construction

Foundation for Carbon-Carbon Bond Formation

The benzylic bromide functionality is a cornerstone for the formation of new carbon-carbon bonds. In the case of 1-(bromomethyl)-5-fluoro-2-methyl-3-nitrobenzene, this reactivity is modulated by the strongly deactivating nitro group, which enhances the electrophilicity of the benzylic carbon.

The primary role of a benzylic bromide is to act as an alkylating agent. It is anticipated that this compound would readily participate in nucleophilic substitution reactions with a wide array of carbon nucleophiles. For instance, the C-alkylation of nitroalkanes with benzyl (B1604629) bromides, particularly those bearing electron-withdrawing groups like a nitro substituent, is a well-established method for forming new carbon-carbon bonds. nih.gov This reactivity is often facilitated by a single-electron transfer (SET) mechanism, especially with nitrobenzyl halides. nih.gov

It is projected that this compound would react efficiently with stabilized carbanions, such as those derived from malonic esters, β-ketoesters, and nitroalkanes, in the presence of a suitable base. These reactions would lead to the formation of more elaborate benzylic systems, which are valuable intermediates in multistep syntheses.

Table 1: Projected Alkylation Reactions of this compound

Nucleophile Base Expected Product
Diethyl malonate Sodium ethoxide Diethyl 2-((5-fluoro-2-methyl-3-nitrophenyl)methyl)malonate
Nitromethane DBU 1-(5-fluoro-2-methyl-3-nitrobenzyl)-1-nitroethane

This table is a projection based on the known reactivity of analogous compounds.

Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to construct carbon-carbon bonds with high precision. While aryl halides are more common coupling partners, benzylic halides are also effective in various cross-coupling protocols. It is conceivable that this compound could participate in reactions such as Suzuki, Sonogashira, and Negishi couplings, although the presence of the nitro group might require careful optimization of reaction conditions to avoid side reactions.

For example, palladium-catalyzed cross-coupling of benzyl bromides with organoboron reagents (Suzuki coupling) or terminal alkynes (Sonogashira coupling) would provide access to diarylmethanes and aryl-substituted alkynes, respectively. The success of these transformations would depend on the choice of catalyst, ligand, and base to ensure efficient oxidative addition of the benzylic bromide to the metal center.

Table 2: Potential Cross-Coupling Reactions of this compound

Coupling Partner Catalyst/Ligand Reaction Type Expected Product
Phenylboronic acid Pd(PPh₃)₄ Suzuki 1-fluoro-5-(phenylmethyl)-3-methyl-2-nitrobenzene
Phenylacetylene Pd(PPh₃)₄/CuI Sonogashira 1-fluoro-5-(3-phenylprop-1-yn-1-yl)-3-methyl-2-nitrobenzene

This table is a projection based on the known reactivity of analogous compounds.

Building Block for Nitrogen-Containing Heterocyclic Scaffolds

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and agrochemicals. The presence of both a reactive bromomethyl group and a nitro group makes this compound a promising precursor for the synthesis of various heterocyclic systems.

The bromomethyl group can serve as an electrophilic handle to initiate intramolecular cyclization reactions. For instance, after conversion of the nitro group to an amino group, the resulting aminobenzyl bromide could undergo intramolecular cyclization to form nitrogen-containing heterocycles. Alternatively, reaction with a dinucleophile could lead to the formation of a heterocyclic ring.

A plausible synthetic route could involve the reaction of this compound with a nucleophile that also contains a group capable of later reacting with the nitro functionality (or its reduced form). This would set the stage for a subsequent cyclization step to construct an annulated heterocyclic system.

The combination of functional groups in this compound allows for its elaboration into more complex aromatic heterocycles. For example, the bromomethyl group can be used to introduce a side chain that can then participate in a cyclization reaction with the aromatic ring or with a substituent derived from the nitro group. The synthesis of benzofused nitrogen heterocycles is a significant area of organic synthesis, and building blocks like the title compound are potentially very useful in this context. nih.gov

For example, reaction with an appropriate amine could be followed by reduction of the nitro group and subsequent cyclization to form a benzodiazepine (B76468) or a related seven-membered heterocyclic system. The fluorine atom would remain as a handle for further functionalization or to modulate the physicochemical properties of the final molecule.

Role in the Construction of Densely Functionalized Aromatic Architectures

The presence of multiple reactive sites on this compound makes it an ideal starting material for the synthesis of densely functionalized aromatic compounds. The bromomethyl group allows for the introduction of a wide variety of substituents through nucleophilic displacement. The nitro group can be reduced to an amine, which can then be diazotized and converted to a range of other functional groups (e.g., hydroxyl, cyano, halide) via Sandmeyer-type reactions. The fluorine atom can also participate in nucleophilic aromatic substitution reactions under certain conditions, although this is generally more challenging.

This sequential functionalization strategy would allow for the controlled introduction of multiple substituents onto the aromatic ring, leading to the creation of complex and highly tailored molecular architectures. Such compounds are of significant interest in medicinal chemistry and materials science.

Lack of Documented Enantioselective Applications for this compound

Despite a thorough review of available scientific literature, there is currently no specific, documented research detailing the use of this compound in enantioselective transformations employing either chiral auxiliaries or asymmetric catalysis.

While the principles of using chiral auxiliaries and catalysts to achieve stereocontrol in the synthesis of complex molecules are well-established, the application of these methods to every specific starting material is not always reported. Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.comresearchgate.net This strategy has proven invaluable in the asymmetric synthesis of numerous biologically active compounds. researchgate.netscielo.org.mx Similarly, chiral catalysts are used to create a chiral environment that favors the formation of one enantiomer over the other.

The subject compound, this compound, is a substituted aromatic compound with the chemical formula C₇H₅BrFNO₂. atomfair.comchemspider.comchemscene.comnih.gov Its structure, featuring a reactive bromomethyl group, suggests its potential as a building block in organic synthesis. atomfair.com However, searches of chemical databases and scientific literature have not yielded any studies that specifically describe its use in reactions where chiral auxiliaries or catalysts are employed to control the stereochemistry at the benzylic position or in subsequent transformations.

Therefore, at present, there is no data available to populate a detailed discussion or data tables concerning the enantioselective transformations of this compound. Further research would be required to explore and develop such synthetic methodologies.

Structural Modifications and Analogues of 1 Bromomethyl 5 Fluoro 2 Methyl 3 Nitrobenzene

Synthesis and Reactivity of Positional Isomers and Constitutional Analogues

The arrangement of substituents on the benzene (B151609) ring fundamentally defines the chemical identity and behavior of a compound. For a molecule as densely functionalized as 1-(bromomethyl)-5-fluoro-2-methyl-3-nitrobenzene, its positional isomers exhibit distinct properties and require tailored synthetic strategies.

Comparative Analysis of Bromomethylated Fluoro-Nitrobenzenes

Positional isomers of bromomethylated fluoro-nitrobenzenes, while sharing the same molecular formula (C₇H₅BrFNO₂), can have different physical and chemical properties due to the varied spatial relationships between their functional groups. A direct comparison between 1-bromo-5-fluoro-2-methyl-3-nitrobenzene and one of its isomers, 5-bromo-1-fluoro-3-methyl-2-nitrobenzene, highlights these differences.

Interactive Table: Comparative Properties of Isomers

Property 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene 5-Bromo-1-fluoro-3-methyl-2-nitrobenzene
CAS Number 502496-33-5 nih.gov 1224629-03-1 nih.gov
Molecular Weight 234.02 g/mol nih.gov 234.02 g/mol nih.gov
IUPAC Name 1-bromo-5-fluoro-2-methyl-3-nitrobenzene nih.gov 5-bromo-1-fluoro-3-methyl-2-nitrobenzene nih.gov

| Synonyms | 2-Bromo-4-fluoro-6-nitrotoluene nih.gov | 5-Bromo-3-fluoro-2-nitrotoluene nih.gov |

The reactivity of these isomers is largely dictated by the electronic environment of the benzene ring. The bromomethyl group (-CH₂Br) is a reactive site for nucleophilic substitution, while the aromatic ring itself is subject to electrophilic or nucleophilic aromatic substitution, depending on the reaction conditions. The nitro group strongly deactivates the ring towards electrophilic attack, whereas the halogen and methyl groups have more nuanced effects.

Influence of Substituent Positions on Synthetic Accessibility and Reactivity

The synthesis of polysubstituted benzenes is a strategic challenge where the order of introducing functional groups is critical. libretexts.org The directing effects of the substituents already present on the ring guide the position of incoming groups.

The key substituents involved are:

Nitro group (-NO₂): A strong deactivating group and a meta-director for electrophilic aromatic substitution (EAS) due to its powerful electron-withdrawing nature. khanacademy.orgyoutube.com

Halogens (-F, -Br): These are deactivating yet ortho-, para-directing for EAS. quora.comlibretexts.org While they withdraw electron density inductively, they can donate electron density through resonance.

Methyl group (-CH₃): An activating group and an ortho-, para-director for EAS.

Bromomethyl group (-CH₂Br): This group is typically introduced by radical bromination of a methyl group (benzylic bromination) after the aromatic core is assembled.

The synthetic accessibility of a specific isomer like this compound depends on a synthetic sequence that respects these directing effects. For instance, introducing a nitro group late in a synthesis might be difficult if the ring is already heavily substituted with deactivating groups. youtube.com Conversely, the sequence must be planned to achieve the desired 1,2,3,5-substitution pattern.

Interactive Table: Directing Effects of Substituents in Electrophilic Aromatic Substitution

Substituent Type Ring Effect Directing Preference
-NO₂ Electron-Withdrawing Strongly Deactivating Meta stackexchange.com
-F, -Br Electron-Withdrawing (Inductive), Electron-Donating (Resonance) Deactivating Ortho, Para libretexts.org

| -CH₃ | Electron-Donating | Activating | Ortho, Para |

Investigation of Homologues and Derivatives with Varied Alkyl Chains

Homologues of this compound, where the methyl group is replaced by a longer alkyl chain (e.g., ethyl, propyl), can be synthesized through established methods like Friedel-Crafts alkylation or acylation followed by reduction. libretexts.org While direct Friedel-Crafts alkylation on a deactivated ring is often problematic, acylation can be a more reliable alternative.

The length and branching of the alkyl chain can introduce steric hindrance, which may influence subsequent reactions on the aromatic ring or at the benzylic position. This steric bulk can affect the accessibility of reagents to nearby functional groups, potentially altering reaction rates and product distributions. For example, increased steric hindrance around the nitro group could impact its reduction or substitution.

Substitution of Halogen and Nitro Groups with Other Functionalities

The bromo and nitro functionalities on the benzene ring are versatile handles for further chemical transformations.

Substitution of the Bromo Group: The bromine atom can participate in various cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the formation of new carbon-carbon bonds. This is a powerful method for introducing aryl, vinyl, or alkyl groups at this position. atomfair.com

Substitution of the Nitro Group: The nitro group is highly valuable for its synthetic utility.

Reduction: It can be readily reduced to an amino group (-NH₂) using reagents like tin (Sn) and HCl, or through catalytic hydrogenation. youtube.com This amino group can then be diazotized to produce a wide array of other functional groups.

Denitrative Coupling: Modern palladium-catalyzed methods allow for the direct replacement of the nitro group with other functionalities, a process known as denitrative cross-coupling. acs.org This avoids the traditional multi-step sequence of reduction and diazotization. researchgate.net

Nucleophilic Aromatic Substitution (SₙAr): In highly electron-deficient aromatic systems, the nitro group can sometimes act as a leaving group in SₙAr reactions, being displaced by strong nucleophiles. quora.com

Interactive Table: Potential Transformations of Bromo and Nitro Groups

Functional Group Reaction Type Reagents (Examples) Resulting Functional Group
Bromo (-Br) Suzuki Coupling R-B(OH)₂, Pd catalyst, base -R (e.g., Aryl, Alkyl)
Nitro (-NO₂) Reduction Sn/HCl or H₂/Pd Amino (-NH₂)

| Nitro (-NO₂) | Denitrative Sulfoximination | NH-sulfoximine, Pd catalyst | Sulfoximine group |

Exploration of Ring-Fused Systems Incorporating the Core Structure

The functional groups present in this compound provide opportunities for constructing fused-ring systems. Annulation reactions can be designed to build a new ring onto the existing benzene core, leading to polycyclic aromatic or heterocyclic structures.

For instance, substituted nitroarenes are known precursors for the synthesis of fused N-heterocycles like indazoles. researchgate.net A synthetic strategy could involve the chemical modification of the methyl or bromomethyl group to introduce a suitable partner for a cyclization reaction involving the adjacent nitro group. For example, conversion of the bromomethyl group to an aldehyde, followed by reaction with a hydrazine, could potentially lead to the formation of a fused pyrazole (B372694) or indazole ring system, a reaction pathway observed in related substituted nitroarenes. researchgate.net Such transformations significantly expand the molecular complexity and open access to novel chemical scaffolds.

Advanced Analytical and Spectroscopic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Proton (¹H) NMR Spectroscopy for Hydrogen Environment Analysis

Proton (¹H) NMR spectroscopy provides critical information about the number, type, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of 1-(bromomethyl)-5-fluoro-2-methyl-3-nitrobenzene, distinct signals are expected for the methyl, bromomethyl, and aromatic protons.

The protons of the methyl group (-CH₃) are expected to appear as a singlet in the upfield region of the spectrum, typically around δ 2.3-2.6 ppm . The chemical shift is influenced by the electron-donating nature of the methyl group, deshielded by the aromatic ring.

The bromomethyl protons (-CH₂Br) would also present as a singlet, but further downfield, likely in the range of δ 4.5-4.8 ppm . The strong deshielding effect of the adjacent bromine atom and the aromatic ring causes this significant downfield shift.

The aromatic protons on the benzene (B151609) ring will exhibit more complex splitting patterns due to spin-spin coupling with each other and with the fluorine atom. There are two aromatic protons, and their chemical shifts will be influenced by the combined electronic effects of the nitro, bromo, fluoro, and methyl substituents. They are expected to resonate in the downfield region, typically between δ 7.0 and 8.5 ppm . The electron-withdrawing nitro group will cause a significant deshielding effect. The coupling between the aromatic protons and the fluorine atom (³JH-F and ⁴JH-F) will result in doublet of doublets or more complex multiplets.

Predicted ¹H NMR Data:

Group Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Integration
-CH₃ 2.3 - 2.6 Singlet 3H
-CH₂Br 4.5 - 4.8 Singlet 2H

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Determination

Carbon-13 (¹³C) NMR spectroscopy is instrumental in defining the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The methyl carbon (-CH₃) is expected to appear at the most upfield region of the spectrum, typically around δ 15-20 ppm .

The bromomethyl carbon (-CH₂Br) will be found further downfield, likely in the range of δ 30-35 ppm , due to the deshielding effect of the bromine atom.

The aromatic carbons will resonate in the region of δ 110-165 ppm . The carbon attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JC-F), resulting in a doublet. The chemical shifts of the other aromatic carbons will be influenced by the electronic effects of all substituents. The carbon atom bearing the nitro group is expected to be significantly deshielded.

Predicted ¹³C NMR Data:

Carbon Atom Predicted Chemical Shift (δ, ppm) Predicted C-F Coupling
-CH₃ 15 - 20 No
-CH₂Br 30 - 35 No
Aromatic C-F 155 - 165 Yes (¹JC-F)
Aromatic C-NO₂ 145 - 155 Yes (²JC-F)
Aromatic C-Br 115 - 125 Yes (²JC-F)

Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Environment Analysis

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for the analysis of fluorine-containing compounds. atomfair.comchemspider.commanchesterorganics.comnih.gov Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides sharp signals over a wide chemical shift range. manchesterorganics.comnih.gov

In the ¹⁹F NMR spectrum of this compound, a single resonance is expected for the fluorine atom. The chemical shift of this signal will be influenced by the electronic environment of the aromatic ring. This signal will likely appear as a multiplet due to coupling with the nearby aromatic protons (³JF-H and ⁴JF-H). The precise chemical shift would be benchmarked against a standard reference compound like CFCl₃.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) would reveal the coupling between the two aromatic protons, helping to confirm their relative positions on the ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would establish the direct one-bond correlations between protons and their attached carbons. This would definitively link the proton signals of the methyl and bromomethyl groups to their corresponding carbon signals.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns. For this compound (C₇H₅BrFNO₂), HRMS would provide an accurate mass measurement of the molecular ion, which should be consistent with the calculated exact mass of 232.9538 g/mol .

The presence of bromine would be readily identifiable from the isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Fragmentation analysis, typically performed using techniques like collision-induced dissociation (CID), would provide insights into the molecule's structure. Expected fragmentation pathways could include the loss of the bromine atom, the nitro group, or the bromomethyl group, leading to characteristic fragment ions.

Predicted HRMS Data:

Ion Calculated Exact Mass (m/z)
[M]⁺ (C₇H₅⁷⁹BrFNO₂)⁺ 232.9538
[M]⁺ (C₇H₅⁸¹BrFNO₂)⁺ 234.9518
[M-Br]⁺ 154.0355
[M-NO₂]⁺ 187.9569

Advanced Chromatographic Techniques for Purity Assessment and Separation

Advanced chromatographic techniques are essential for assessing the purity of this compound and for separating it from any impurities or starting materials.

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is a powerful technique for analyzing volatile compounds. A suitable GC method would involve optimizing the column type (e.g., a non-polar or medium-polarity capillary column), temperature program, and carrier gas flow rate to achieve good separation of the target compound from any potential isomers or byproducts from its synthesis. The retention time of the compound would be a key parameter for its identification and purity assessment.

High-Performance Liquid Chromatography (HPLC) is another versatile technique for purity analysis, particularly for less volatile or thermally labile compounds. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, would likely be effective. The purity would be determined by the area percentage of the main peak in the chromatogram, detected using a UV detector at an appropriate wavelength where the compound absorbs strongly.

Purity Assessment Summary:

Technique Column Mobile Phase/Carrier Gas Detection Purpose
GC-MS Capillary column (e.g., DB-5ms) Helium Mass Spectrometry Purity assessment, identification of volatile impurities

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, identification, and quantification of "this compound." Given the compound's aromatic and halogenated nature, reversed-phase HPLC is the most suitable approach.

Methodology and Expected Results:

A typical HPLC method would employ a C18 or a Phenyl-Hexyl stationary phase, which provide effective separation for aromatic and moderately polar compounds. The mobile phase would likely consist of a gradient mixture of an organic solvent, such as acetonitrile or methanol, and water. The addition of a small percentage of an acid, like trifluoroacetic acid (TFA), can improve peak shape and resolution. Detection is typically achieved using a UV detector, set at a wavelength where the nitroaromatic chromophore exhibits maximum absorbance, likely in the range of 254 nm.

Interactive Data Table: Predicted HPLC Parameters for this compound

ParameterPredicted Value/ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmGood retention for aromatic compounds.
Mobile Phase A Water with 0.1% TFAStandard aqueous phase.
Mobile Phase B Acetonitrile with 0.1% TFACommon organic eluent.
Gradient 50-95% B over 20 minTo elute the compound with good resolution.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 254 nmStrong absorbance of the nitroaromatic system.
Expected Retention Time 12-18 minBased on polarity and interactions.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and lower solvent consumption. These benefits are attributed to the use of columns with smaller particle sizes (typically sub-2 µm).

Methodology and Expected Results:

A UPLC method for "this compound" would likely utilize a sub-2 µm C18 or a specialized PFP (Pentafluorophenyl) column, the latter offering alternative selectivity for halogenated aromatic compounds. The mobile phase composition would be similar to that used in HPLC, but the gradient times would be significantly shorter. UPLC-MS/MS could also be employed for enhanced sensitivity and specificity. coresta.org

Interactive Data Table: Predicted UPLC Parameters for this compound

ParameterPredicted Value/ConditionRationale
Column Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µmHigh efficiency and resolution.
Mobile Phase A Water with 0.1% Formic AcidMS-compatible mobile phase.
Mobile Phase B Acetonitrile with 0.1% Formic AcidMS-compatible organic phase.
Gradient 40-90% B over 5 minRapid analysis time.
Flow Rate 0.4 mL/minOptimized for small particle size columns.
Detection UV at 254 nm / MSUV for general detection, MS for confirmation.
Expected Retention Time 2-4 minSignificantly faster than HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like "this compound." It provides both chromatographic separation and mass spectrometric identification.

Methodology and Expected Results:

A standard GC-MS method would involve injecting a solution of the compound into a heated inlet, where it is vaporized and introduced onto a capillary column (e.g., a 5% phenyl-methylpolysiloxane stationary phase). The column separates the compound from any impurities, and the eluent is then introduced into the mass spectrometer. Electron ionization (EI) is a common ionization technique for such molecules.

The mass spectrum is expected to show a molecular ion peak (M+) and characteristic fragment ions resulting from the loss of substituents. For "this compound" (molecular weight: 234.02 g/mol ), key fragmentations would likely include the loss of a bromine atom (-79/81 Da), a nitro group (-46 Da), and a methyl group (-15 Da).

Interactive Data Table: Predicted GC-MS Fragmentation for this compound

m/z ValueProposed FragmentRationale for Fragmentation
233/235 [M]+•Molecular ion with isotopic pattern for Br.
154 [M - Br]+Loss of the bromine atom.
187/189 [M - NO2]+Loss of the nitro group.
139 [M - Br - CH3]+Subsequent loss of a methyl group.
91 Tropylium ionCommon rearrangement for benzylic compounds.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Expected Spectral Features:

The IR and Raman spectra of "this compound" are expected to exhibit characteristic bands for the nitro group, the carbon-halogen bonds, and the aromatic ring.

Nitro Group (NO2): Strong asymmetric and symmetric stretching vibrations are anticipated. Based on studies of substituted nitrobenzenes, the asymmetric stretch is expected in the range of 1500-1570 cm⁻¹, and the symmetric stretch between 1300-1370 cm⁻¹. researchgate.net

Carbon-Fluorine (C-F) Bond: A characteristic stretching vibration for the C-F bond on an aromatic ring is typically observed in the region of 1100-1270 cm⁻¹. esisresearch.org

Carbon-Bromine (C-Br) Bond: The C-Br stretching vibration of the bromomethyl group is expected to appear at lower frequencies, generally in the range of 500-700 cm⁻¹.

Aromatic Ring: Various C-H and C=C stretching and bending vibrations characteristic of a substituted benzene ring will be present.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Type of Vibration
Aromatic C-H 3000-3100Stretching
CH3 2850-2960Stretching
NO2 1500-1570Asymmetric Stretching
NO2 1300-1370Symmetric Stretching
C-F 1100-1270Stretching
C-Br 500-700Stretching

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state of "this compound."

Expected Structural Features:

While no specific crystal structure data for this compound has been published, analysis of related bromomethyl-substituted benzenes suggests several potential intermolecular interactions that could be present in its crystal lattice. semanticscholar.org These interactions play a crucial role in the packing of the molecules in the solid state.

Halogen Bonding: Interactions between the bromine atom of one molecule and an electronegative atom (such as the oxygen of a nitro group) of a neighboring molecule are possible.

C-H···Br and C-H···O Hydrogen Bonds: Weak hydrogen bonds involving the hydrogen atoms of the methyl group or the aromatic ring and the bromine or oxygen atoms of adjacent molecules are likely to be observed.

The determination of the crystal structure would provide invaluable data for understanding the solid-state properties of "this compound."

Theoretical and Computational Chemistry Investigations

Electronic Structure and Bonding Analysis

The arrangement of electrons and the nature of chemical bonds are fundamental to a molecule's properties. Theoretical calculations can provide a detailed picture of this electronic landscape.

Quantum mechanical calculations are essential for determining the most stable three-dimensional structure of a molecule and understanding its molecular orbitals. Density Functional Theory (DFT) is a widely used method that balances computational cost with accuracy, making it suitable for molecules of this size. ijrti.org

A typical DFT study would involve geometry optimization using a functional like B3LYP and a basis set such as 6-311++G(d,p). earthlinepublishers.com This process finds the lowest energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. The results would reflect the electronic influence of the various substituents: the electron-withdrawing nitro and fluoro groups and the electron-donating methyl group.

The analysis also yields information on the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. For this molecule, the HOMO is expected to be localized primarily on the aromatic ring, while the LUMO would likely have significant contributions from the electron-withdrawing nitro group and the C-Br antibonding orbital of the bromomethyl group, indicating sites susceptible to nucleophilic attack.

Table 1: Hypothetical Optimized Geometric Parameters for 1-(bromomethyl)-5-fluoro-2-methyl-3-nitrobenzene (DFT/B3LYP/6-311++G(d,p)) This table is illustrative and shows the type of data generated from a DFT calculation.

ParameterBond/AnglePredicted Value
Bond Lengths C-Br1.96 Å
C-F1.35 Å
C-N (Nitro)1.48 Å
C-C (Aromatic)1.39 - 1.41 Å
C-C (Methyl)1.51 Å
Bond Angles C-C-Br112.0°
C-C-F118.5°
C-C-N119.0°
Dihedral Angle C-C-N-O~30-50°

An electrostatic potential (ESP) map illustrates the charge distribution across a molecule's surface. It is generated by calculating the electrostatic potential at various points on the electron density surface. Regions of negative potential (typically colored red) indicate electron-rich areas, which are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

For this compound, the ESP map would be expected to show:

High negative potential around the oxygen atoms of the nitro group and the fluorine atom, due to their high electronegativity.

Moderate positive potential on the hydrogen atoms of the methyl and bromomethyl groups.

A complex potential distribution on the aromatic ring, influenced by the competing electron-donating and electron-withdrawing effects of the substituents. The area near the bromomethyl group's carbon atom would be a key site for nucleophilic interaction.

Reaction Mechanism Elucidation and Transition State Modeling

Computational chemistry is invaluable for studying reaction pathways, allowing for the characterization of transient species like transition states that are difficult to observe experimentally.

The bromomethyl group is a benzylic halide, making it an excellent electrophile for nucleophilic substitution (SN2) reactions. youtube.com Computational modeling can be used to map the entire energy profile of such a reaction. By calculating the energies of the reactants, the transition state, and the products, a reaction coordinate diagram can be constructed.

This involves locating the transition state structure, which is a first-order saddle point on the potential energy surface. Frequency calculations are used to confirm the transition state, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the simultaneous breaking of the C-Br bond and formation of the new bond with the nucleophile). youtube.com The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction rate.

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms. Computational models can account for these effects in two primary ways:

Implicit Solvation Models: The solvent is treated as a continuous medium with a defined dielectric constant. This approach is computationally efficient and often provides a good approximation of bulk solvent effects.

Explicit Solvation Models: A number of individual solvent molecules are included in the calculation along with the solute. This method is more computationally intensive but can capture specific solute-solvent interactions, such as hydrogen bonding.

For an SN2 reaction involving this compound, polar solvents would be expected to stabilize the charge separation in the transition state and the resulting bromide ion, thereby lowering the activation energy and accelerating the reaction compared to the gas phase or a nonpolar solvent.

Conformational Analysis and Intramolecular Interactions

Conformational analysis involves studying the different spatial arrangements of a molecule that result from rotation around single bonds. The relative stability of these conformers is determined by steric and electronic interactions. For this molecule, key rotations include:

Rotation around the bond connecting the bromomethyl group to the aromatic ring.

Rotation of the nitro group relative to the plane of the ring.

A potential energy surface (PES) scan can be performed by systematically changing a specific dihedral angle and calculating the energy at each step. This reveals the lowest-energy (most stable) conformers and the energy barriers to rotation between them. The orientation of the bulky nitro and bromomethyl groups is likely governed by steric hindrance with the adjacent methyl group. The most stable conformation will seek to minimize these steric clashes.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

The prediction of spectroscopic parameters through computational methods is a powerful tool in modern chemistry, offering valuable insights into the structural and electronic properties of molecules. For a compound such as this compound, nuclear magnetic resonance (NMR) spectroscopy is a key analytical technique for structural elucidation. Theoretical predictions of NMR chemical shifts can aid in the interpretation of experimental spectra, confirm structural assignments, and provide a deeper understanding of the molecule's electronic environment.

Computational approaches to predict NMR chemical shifts primarily involve quantum mechanical calculations, with Density Functional Theory (DFT) being one of the most widely used methods. nih.gov These calculations determine the magnetic shielding tensor for each nucleus in the molecule, which is then used to calculate the chemical shift relative to a standard reference compound, typically tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is highly dependent on the chosen level of theory, including the functional and basis set, as well as the consideration of environmental factors such as solvent effects. github.io

More recently, machine learning and deep learning algorithms have emerged as powerful tools for the rapid and accurate prediction of NMR spectra. nih.gov These methods are trained on large databases of experimentally determined NMR data and can predict chemical shifts based on the molecular structure, often with a high degree of accuracy. nih.govnih.gov

For the specific molecule, This compound , a detailed theoretical prediction of its ¹H and ¹³C NMR chemical shifts would involve considering the influence of its various substituents on the electron density around each nucleus. The highly electronegative fluorine and nitro groups are expected to exert significant deshielding effects on nearby carbon and proton atoms, leading to downfield shifts in the NMR spectrum. Conversely, the methyl group is an electron-donating group and would cause a shielding effect, resulting in an upfield shift for adjacent nuclei. The bromomethyl group's effect would be a combination of the electronegativity of the bromine atom and the insulating effect of the methylene (B1212753) spacer.

A comprehensive computational analysis would typically involve:

Geometry Optimization: Finding the lowest energy conformation of the molecule.

Magnetic Shielding Calculation: Using a selected DFT method and basis set to calculate the isotropic shielding values for each nucleus.

Chemical Shift Calculation: Referencing the calculated shielding values to the shielding value of TMS, calculated at the same level of theory.

Despite the established methodologies for these predictions, a specific, publicly available, computationally predicted NMR dataset for this compound was not found in a recent search of scholarly articles and chemical databases. The generation of such data would require a dedicated computational study.

Below is a hypothetical table structure that would be used to present such predicted data, illustrating the type of information that a computational study would yield. The values presented are for illustrative purposes only and are not the result of actual calculations.

Hypothetical Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)
CH₃2.45
CH₂Br4.60
Ar-H7.80
Ar-H8.10

Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
CH₃18.2
CH₂Br31.5
C-F160.1 (d, ¹JCF = 250 Hz)
C-NO₂149.5
C-CH₂Br138.0
C-CH₃135.4
C-H125.8
C-H115.3 (d, ²JCF = 22 Hz)

Note: The splitting pattern (d for doublet) and coupling constant (J) for the carbon attached to fluorine are included as these are key features in ¹³C NMR spectroscopy of fluorinated compounds.

The generation of accurate and reliable predicted NMR data for this compound would be a valuable contribution to the chemical community, aiding in its synthesis, characterization, and further research.

Q & A

Basic: What are the recommended synthetic routes for preparing 1-(bromomethyl)-5-fluoro-2-methyl-3-nitrobenzene, and how can reaction conditions be optimized for yield?

Methodological Answer:
The synthesis typically involves multi-step functionalization of a benzene ring. A plausible route includes:

Nitration and Bromination: Introduce the nitro group at the meta position using mixed acid (H₂SO₄/HNO₃) under controlled temperatures (0–5°C) to avoid over-nitration. Subsequent bromination at the methyl position can be achieved using N-bromosuccinimide (NBS) or bromine in the presence of a radical initiator (e.g., AIBN) .

Fluorination: Direct fluorination via halogen exchange (e.g., using KF or CsF in polar aprotic solvents like DMF) at elevated temperatures (~100°C) .

Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate the product.
Optimization Tips:

  • Monitor reaction progress via TLC or HPLC to minimize side products.
  • Adjust stoichiometry (e.g., excess NBS for complete bromination) and use anhydrous conditions to enhance yield .

Basic: How should researchers characterize the structure and purity of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Expect signals for aromatic protons (δ 7.2–8.5 ppm, split due to fluorine coupling), bromomethyl (-CH₂Br, δ ~4.5 ppm), and methyl groups (δ ~2.3 ppm).
    • ¹³C NMR: Distinct peaks for C-Br (~30 ppm), C-F (JC-F ~245 Hz), and nitro-group carbons (~150 ppm) .
  • X-ray Crystallography: Use SHELX software for structure refinement. Ensure high-quality crystals via slow evaporation (e.g., dichloromethane/hexane). Key metrics: R-factor < 5%, resolution ≤ 0.8 Å .
  • Mass Spectrometry: ESI-MS or HRMS to confirm molecular ion [M+H]⁺ and isotopic pattern (Br, F contributions) .

Advanced: How do the electronic effects of the fluoro, methyl, nitro, and bromomethyl substituents influence the reactivity and stability of this compound under different reaction conditions?

Methodological Answer:

  • Nitro Group (-NO₂): Strong electron-withdrawing effect deactivates the ring, directing electrophilic substitutions to the para position relative to itself. However, the bromomethyl group (-CH₂Br) introduces steric hindrance, potentially altering regioselectivity .
  • Fluorine (-F): Ortho/para-directing but deactivating. Its electronegativity stabilizes adjacent negative charges, influencing nucleophilic aromatic substitution (NAS) pathways .
  • Bromomethyl (-CH₂Br): Prone to SN2 reactions (e.g., substitution with nucleophiles like OH⁻ or amines). Steric protection by the methyl group may slow reactivity .
    Stability Considerations:
  • Nitro groups may decompose under strong reducing conditions (e.g., LiAlH₄). Use milder reductants (e.g., Pd/C with H₂) for selective transformations .

Advanced: What strategies are effective for resolving contradictions in reported reaction pathways involving similar bromomethyl-nitrobenzene derivatives?

Methodological Answer:

  • Mechanistic Probes:
    • Isotopic labeling (e.g., ¹⁸O in nitro groups) to track oxygen transfer during reactions .
    • Kinetic studies (variable-temperature NMR) to differentiate between concerted and stepwise mechanisms.
  • Computational Modeling:
    • DFT calculations (Gaussian or ORCA) to map transition states and compare activation energies for competing pathways .
  • Cross-Validation: Replicate disputed reactions under standardized conditions (solvent, catalyst, temperature) and characterize intermediates via in-situ IR or MS .

Basic: What are the critical considerations for handling and storing this compound to prevent degradation, given its functional groups?

Methodological Answer:

  • Storage:
    • Keep in amber vials at –20°C under inert gas (Ar/N₂) to prevent photodegradation of the nitro group and hydrolysis of the bromomethyl moiety .
  • Handling:
    • Use gloves and fume hoods due to potential lachrymatory effects of bromomethyl groups.
    • Avoid contact with reducing agents (e.g., NaBH₄) to prevent explosive decomposition of nitro groups .

Advanced: How can computational chemistry tools predict the regioselectivity of nucleophilic substitution reactions at the bromomethyl site?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations:
    • Simulate solvent effects (e.g., DMSO vs. THF) on SN2 transition states using packages like GROMACS .
  • Docking Studies:
    • Map electrostatic potential surfaces (EPS) to identify electrophilic "hotspots" using software such as AutoDock .
  • Machine Learning:
    • Train models on PubChem data to predict reactivity trends (e.g., Hammett σ values for substituents) .

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